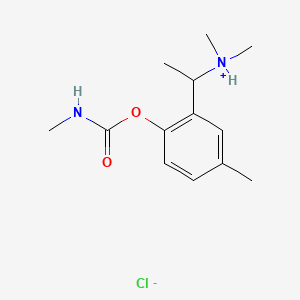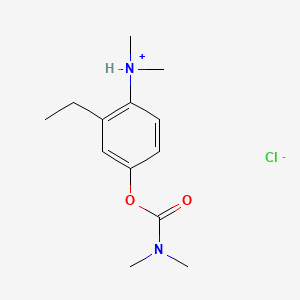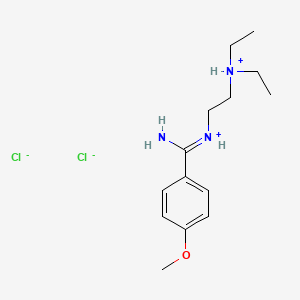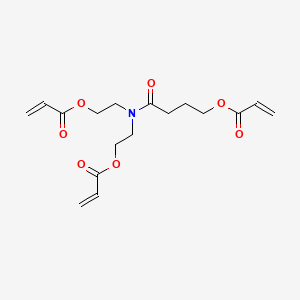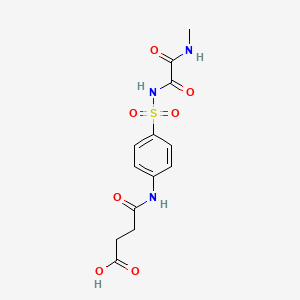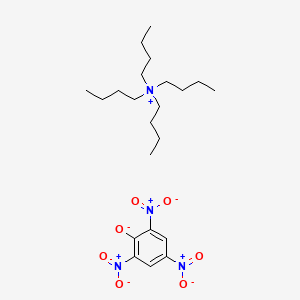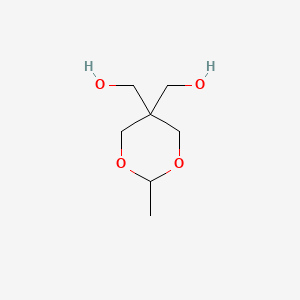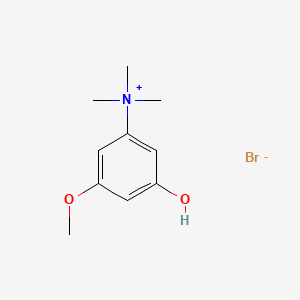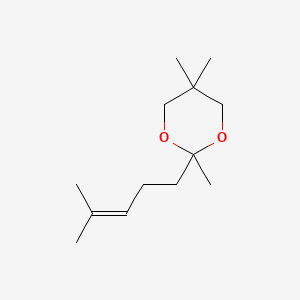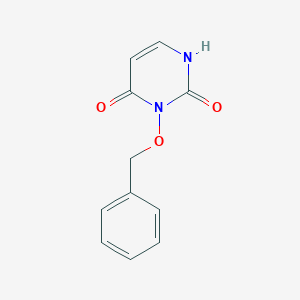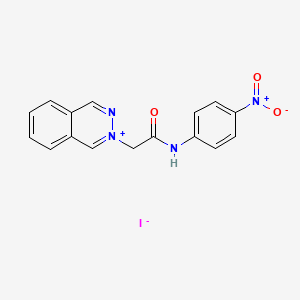
2-(2-((4-Nitrophenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((4-Nitrophenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide: is a complex organic compound with a unique structure that combines a phthalazin-2-ium core with a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Nitrophenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide typically involves a multi-step process:
Formation of the Phthalazin-2-ium Core: The initial step involves the synthesis of the phthalazin-2-ium core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable solvent to facilitate the reaction.
Final Assembly: The final step involves the coupling of the phthalazin-2-ium core with the nitrophenyl group to form the desired compound. This step may require the use of a coupling agent and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Key factors include the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(2-((4-Nitrophenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe or marker in biochemical assays.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-(2-((4-Nitrophenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, while the phthalazin-2-ium core provides stability and specificity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Nitrophenyl)phthalazin-2-ium
- 4-Nitrophenylphthalazin-2-ium chloride
- 2-(4-Nitrophenyl)amino-2-oxoethylphthalazin-2-ium bromide
Uniqueness
Compared to similar compounds, 2-(2-((4-Nitrophenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide stands out due to its unique combination of functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
522629-54-5 |
|---|---|
Molekularformel |
C16H13IN4O3 |
Molekulargewicht |
436.20 g/mol |
IUPAC-Name |
N-(4-nitrophenyl)-2-phthalazin-2-ium-2-ylacetamide;iodide |
InChI |
InChI=1S/C16H12N4O3.HI/c21-16(18-14-5-7-15(8-6-14)20(22)23)11-19-10-13-4-2-1-3-12(13)9-17-19;/h1-10H,11H2;1H |
InChI-Schlüssel |
GMJXFVUMPFXDEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=[N+](N=CC2=C1)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


